molecular formula C18H16F2N4O4 B2880628 N-(2,6-difluorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide CAS No. 1797957-28-8

N-(2,6-difluorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

Cat. No. B2880628
CAS RN: 1797957-28-8
M. Wt: 390.347
InChI Key: KYAQGPFOZQVQCI-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F2N4O4 and its molecular weight is 390.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(2,6-Difluorobenzyl)-2-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is involved in the synthesis of novel compounds with potential antimicrobial properties. A study detailed the synthesis and biological evaluation of a series of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showcasing moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

Antioxidant Studies

Research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed the synthesis of compounds with the potential for antioxidant activities. These compounds were tested for their ability to scavenge superoxide anion radicals, indicating their potential use in designing more potent biologically active compounds (Ahmad et al., 2012).

Antimalarial and COVID-19 Applications

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, proposing them as candidates for antimalarial activity and characterizing their ADMET properties. The study also considered their potential application against SARS-CoV-2 (Fahim & Ismael, 2021).

Synthesis of Rufinamide and Analogues

N-(2,6-Difluorobenzyl)-2-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide plays a role in the synthesis of the antiepileptic drug rufinamide and its analogues. A novel approach involving solventless, metal-free catalysis was introduced, highlighting an environmentally friendly method for producing such pharmacologically important compounds (Bonacorso et al., 2015).

Antibacterial Agents

The design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a new class of promising antibacterial agents. This research involved synthesizing novel analogs showing significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, offering insights into the development of new antibacterial therapies (Palkar et al., 2017).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O4/c1-9-11(10(2)28-24-9)6-16(25)23-18-22-15(8-27-18)17(26)21-7-12-13(19)4-3-5-14(12)20/h3-5,8H,6-7H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAQGPFOZQVQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

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